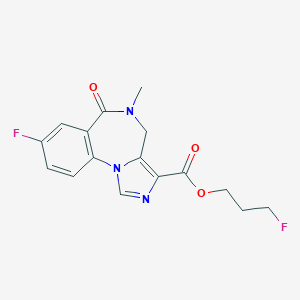

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

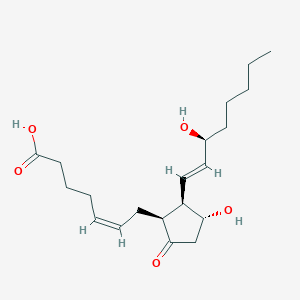

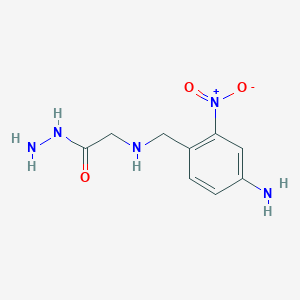

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid (FP-DMBZ) is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. The compound is a benzodiazepine derivative that has been modified with a fluorine atom and a propyl group, which enhances its binding affinity for the gamma-aminobutyric acid (GABA) receptor. In

Wirkmechanismus

The mechanism of action of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid involves its binding to the GABA receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. By binding to the receptor, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid enhances the inhibitory effects of GABA, leading to the suppression of neuronal activity. This mechanism is similar to that of other benzodiazepine drugs, but 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been shown to have a higher binding affinity and selectivity for the GABA receptor.

Biochemische Und Physiologische Effekte

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are mediated by the compound's binding to the GABA receptor, which leads to the suppression of neuronal activity in various regions of the brain. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has also been shown to have fewer side effects compared to other benzodiazepine drugs, making it a promising candidate for further research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid for lab experiments is its high binding affinity and selectivity for the GABA receptor. This makes it a useful tool for studying the structure and function of the receptor, as well as its role in neurological disorders. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is that it is not yet widely available, which may limit its use in certain research settings.

Zukünftige Richtungen

There are several future directions for research on 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, including the development of new drugs based on its structure and the exploration of its potential therapeutic applications. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been shown to have promising effects in preclinical studies of anxiety, depression, and epilepsy, and further research is needed to determine its safety and efficacy in humans. Additionally, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid can be used to study the GABA receptor in more detail, which may lead to the development of new drugs for the treatment of neurological disorders. Overall, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is a promising compound with a wide range of potential applications in scientific research.

Synthesemethoden

The synthesis of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid involves several steps, starting with the reaction of 2-amino-5-fluorobenzophenone with ethyl 2-bromoacetate to form the intermediate compound. The intermediate is then reacted with sodium hydride and 3-fluoropropyl bromide to form the final product, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid. The synthesis method has been optimized to achieve high yields and purity, making 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid a viable option for research purposes.

Wissenschaftliche Forschungsanwendungen

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been widely used in scientific research due to its potential applications in neuroscience and pharmacology. The compound has been shown to selectively bind to the GABA receptor, which is a key target for many drugs used to treat anxiety and other neurological disorders. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid can be used to study the structure and function of the GABA receptor, as well as its role in the development and treatment of neurological disorders.

Eigenschaften

CAS-Nummer |

133368-73-7 |

|---|---|

Produktname |

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid |

Molekularformel |

C16H15F2N3O3 |

Molekulargewicht |

335.3 g/mol |

IUPAC-Name |

3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C16H15F2N3O3/c1-20-8-13-14(16(23)24-6-2-5-17)19-9-21(13)12-4-3-10(18)7-11(12)15(20)22/h3-4,7,9H,2,5-6,8H2,1H3 |

InChI-Schlüssel |

IDGRIDPWFKLMGA-UHFFFAOYSA-N |

SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCCF |

Kanonische SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCCF |

Andere CAS-Nummern |

133368-73-7 |

Synonyme |

3'-fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid 3-FP-Ro-15-3890 N-(3'-fluoropropyl)-Ro 15-3890 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)